4-(4-Chloro-2-methylphenyl)piperidine
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Overview
Description
4-(4-Chloro-2-methylphenyl)piperidine is an organic compound with the molecular formula C12H16ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chloro and methyl substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield secondary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted piperidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(4-Chloro-2-methylphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: Used in the study of receptor-ligand interactions and enzyme inhibition.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)piperidine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at various receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)piperidine
- 4-(4-Methylphenyl)piperidine
- 4-(4-Fluoro-2-methylphenyl)piperidine
Uniqueness
4-(4-Chloro-2-methylphenyl)piperidine is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its selectivity and potency in various applications compared to similar compounds .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
KXQFLHNBBSGFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2CCNCC2 |
Origin of Product |
United States |
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